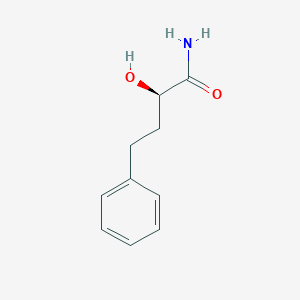

(R)-2-Hydroxy-4-phenylbutanamide

Description

Significance of Chiral Hydroxyamide Scaffolds in Modern Organic Synthesis

Chiral hydroxyamide scaffolds are integral to the synthesis of a wide array of complex organic molecules. The presence of both a hydroxyl and an amide group provides two key points for further functionalization, allowing for the construction of intricate molecular architectures with high degrees of stereochemical control. numberanalytics.comresearchgate.net These scaffolds are often found in natural products and pharmaceuticals, where their specific three-dimensional arrangement is crucial for biological activity. d-nb.infomdpi.comnih.gov The ability to selectively synthesize one enantiomer of a chiral hydroxyamide is a critical aspect of modern drug discovery and development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. mdpi.comnih.govnih.gov The development of stereoselective methods for the synthesis of chiral amides, including those with hydroxyl groups, is an active area of research. nih.govrsc.orgrsc.org

Overview of the Stereochemical and Structural Attributes of (R)-2-Hydroxy-4-phenylbutanamide

The defining feature of this compound is its chiral center at the second carbon atom, which dictates the "R" configuration. This specific spatial arrangement of the hydroxyl group, the phenylbutyl side chain, and the amide group is crucial for its interactions with other chiral molecules, such as enzymes and receptors in biological systems.

The molecule possesses a phenyl group, which contributes to its lipophilicity and potential for π-π stacking interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the amide group provides a rigid planar unit with hydrogen bonding capabilities. These structural features are key to its potential applications in asymmetric synthesis and medicinal chemistry.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₀H₁₃NO₂ | 179.22 |

| (R)-2-Hydroxy-4-phenylbutanoic acid | C₁₀H₁₂O₃ | 180.20 chemicalbook.com |

| Ethyl (R)-2-hydroxy-4-phenylbutanoate | C₁₂H₁₆O₃ | 208.25 iupac.org |

| (R)-4-hydroxy-4-phenylbutan-2-one | C₁₀H₁₂O₂ | 164.20 nih.gov |

Historical Trajectories and Evolution of Research on this compound and its Cognate Analogs

While specific research on this compound is not extensively documented in early literature, the historical development of the synthesis of its precursors and analogs provides a valuable context. The synthesis of related chiral α-hydroxy acids and esters has been a focus of research for decades, driven by their importance as intermediates for pharmaceuticals, such as angiotensin-converting enzyme (ACE) inhibitors. nih.govnih.gov

Early methods for obtaining enantiomerically pure compounds often relied on the resolution of racemic mixtures. However, the evolution of asymmetric synthesis has led to more efficient and atom-economical approaches. semanticscholar.org Key developments include the use of chiral auxiliaries, which temporarily introduce a chiral element to guide the stereochemical outcome of a reaction, and the advent of catalytic asymmetric methods, including both metal-based and organocatalysis. osi.lvchiralpedia.com

A significant breakthrough in the synthesis of related compounds came with the application of biocatalysis. The use of enzymes, such as dehydrogenases and reductases, allows for highly selective reductions of keto acids and esters to their corresponding chiral hydroxy derivatives under mild reaction conditions. nih.govnih.gov For instance, a patented method describes the preparation of ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE) from benzaldehyde (B42025) and pyruvic acid, involving a bio-enzyme catalyzed asymmetric reduction step. google.com

The synthesis of the amide this compound can be logically derived from its corresponding acid or ester. The conversion of esters to amides is a fundamental and well-established reaction in organic chemistry, often achieved by treatment with ammonia (B1221849) or an amine. masterorganicchemistry.comnih.gov Therefore, the historical development of synthetic routes to (R)-2-hydroxy-4-phenylbutanoic acid and its esters has directly paved the way for the accessibility of the target amide.

Contemporary Research Challenges and Prospective Directions for this compound

Current research efforts are focused on developing more efficient, selective, and sustainable methods for the synthesis of chiral amides like this compound. rsc.orgacs.org While the synthesis via amidation of the corresponding ester or acid is feasible, direct and catalytic methods for the asymmetric synthesis of functionalized amides are highly sought after. nih.govacs.org

Challenges:

Direct Asymmetric Synthesis: Developing catalytic systems that can directly and enantioselectively construct the chiral hydroxyamide scaffold from simple precursors remains a significant challenge.

Stereochemical Control: Achieving high levels of diastereoselectivity in reactions involving the functionalization of the chiral backbone is crucial for accessing more complex and medicinally relevant molecules. osi.lv

Green Chemistry: Moving away from stoichiometric reagents and developing catalytic methods that utilize environmentally benign solvents and generate minimal waste is a key goal in modern organic synthesis. chiralpedia.com

Prospective Directions:

Advanced Catalysis: The exploration of novel organocatalysts and transition-metal catalysts for the asymmetric synthesis of chiral hydroxyamides is a promising area of research. chiralpedia.comacs.org

Biocatalysis: The use of engineered enzymes could provide highly efficient and selective routes to this compound and its derivatives under mild and environmentally friendly conditions.

Medicinal Chemistry: The structural features of this compound make it an attractive scaffold for the design and synthesis of new therapeutic agents. Its potential as an inhibitor of various enzymes or as a modulator of protein-protein interactions warrants further investigation. The exploration of its analogs could lead to the discovery of potent and selective drug candidates. researchgate.netd-nb.info

Materials Science: The ability of the molecule to form hydrogen-bonded networks could be exploited in the development of new chiral materials with interesting optical or self-assembly properties.

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

(2R)-2-hydroxy-4-phenylbutanamide |

InChI |

InChI=1S/C10H13NO2/c11-10(13)9(12)7-6-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H2,11,13)/t9-/m1/s1 |

InChI Key |

WGBNZXLJSLMFKX-SECBINFHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@H](C(=O)N)O |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)N)O |

Origin of Product |

United States |

Synthetic Methodologies for R 2 Hydroxy 4 Phenylbutanamide and Its Chiral Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides robust and scalable methods for producing chiral molecules. These approaches often involve multiple steps, asymmetric catalysts, or derivation from existing chiral molecules.

Multistep Reaction Sequences for Asymmetric Production

The construction of (R)-2-hydroxy-4-phenylbutanamide and its ester derivatives can be accomplished through carefully designed multi-step sequences that build the chiral center with high stereocontrol. One notable strategy begins with inexpensive and readily available starting materials, benzaldehyde (B42025) and pyruvic acid. google.com This method involves a four-step reaction pathway:

Condensation: Benzaldehyde and pyruvic acid react under basic conditions. google.com

Esterification: The resulting product is esterified, for instance with ethanol, to produce an unsaturated ketoester. google.com

Asymmetric Reduction: A crucial step where the keto group is selectively reduced to a hydroxyl group, establishing the desired (R)-chirality. This is often achieved using a bio-enzyme catalyst. google.com

Hydrogenation: The carbon-carbon double bond is hydrogenated to yield the final saturated chain. google.com

This particular sequence can produce ethyl (R)-2-hydroxy-4-phenylbutanoate with a high total recovery of 82% and excellent optical purity (>99% enantiomeric excess). google.com Another reported multistep synthesis starts from a different chiral source, natural malic acid, to prepare the target molecule. google.com

Asymmetric Catalysis in the Enantioselective Synthesis of this compound

Asymmetric catalysis is a powerful tool for generating chiral compounds, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. Various catalytic systems have been applied to the synthesis of precursors for this compound.

Enantioselective hydrogenation of the precursor ethyl 2-oxo-4-phenylbutyrate is a direct route to the corresponding chiral hydroxy ester. chemicalbook.com This transformation can be achieved using both homogeneous and heterogeneous catalytic systems, such as Rh-diphosphine complexes or platinum catalysts supported on alumina (B75360) and modified with cinchona alkaloids. chemicalbook.com

Organocatalysis, which uses small organic molecules as catalysts, has also been explored. For instance, N-PEG-(L)-prolinamide has been used as a homogeneous, recyclable organocatalyst for the enantioselective aldol (B89426) reaction between acetone (B3395972) and benzaldehyde, producing (R)-4-hydroxy-4-phenylbutan-2-one, a structurally related chiral ketone, in high yield (95%) and enantiomeric excess (91% ee). researchgate.net

A different approach involves the kinetic resolution of racemic 2-hydroxyamides using a chiral acyl-transfer catalyst. nih.gov In this method, a catalyst such as (R)-benzotetramisole ((R)-BTM) selectively acylates one enantiomer of the racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched this compound derivative. nih.gov This technique can achieve high selectivity factors (s-values) exceeding 250 for certain substrates. nih.gov

| Catalyst Type | Precursor/Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

| N-PEG-(L)-prolinamide | Acetone + Benzaldehyde | (R)-4-hydroxy-4-phenylbutan-2-one | 95% | 91% | researchgate.net |

| (R)-BTM | Racemic 2-hydroxy-N,N-dimethylamides | Chiral 2-acetoxy-amides | - | High selectivity (s > 250) | nih.gov |

| Rh-diphosphine / Pt/Al₂O₃-cinchona | Ethyl 2-oxo-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-phenylbutanoate | - | - | chemicalbook.com |

| Catalytic Antibody NB5 | Ethyl 2-oxo-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-phenylbutanoate | 100% (at 30 µmol/L) | - | researchgate.net |

Derivatization Strategies from Chiral Precursors

An effective strategy for synthesizing complex chiral molecules is to start with a simpler, naturally occurring chiral molecule, often referred to as the "chiral pool." This approach leverages the pre-existing stereocenter to build the desired target molecule. A documented example for a derivative of the target compound is the synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate starting from chiral malic acid. google.com This multi-step chemical synthesis transforms the readily available chiral precursor into the more complex final product, ensuring the correct stereochemistry is maintained throughout the reaction sequence. google.com

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions, offering a green alternative to traditional chemical methods.

Asymmetric Bioreduction of 2-Oxo-4-phenylbutyric Acid Derivatives

The asymmetric bioreduction of prochiral ketones is one of the most effective methods for producing chiral alcohols. This strategy is widely used for synthesizing (R)-2-hydroxy-4-phenylbutanoic acid ((R)-HPBA) and its esters from 2-oxo-4-phenylbutyric acid (OPBA) or its derivatives. plos.orgnih.gov

Dehydrogenase enzymes are particularly effective for this transformation. For example, D-lactate dehydrogenase from Leuconostoc mesenteroides can catalyze the conversion of OPBA to (R)-HPBA. documentsdelivered.com To improve efficiency, researchers have engineered enzymes and reaction systems. A mutant of NAD-dependent D-lactate dehydrogenase (D-nLDH) from Lactobacillus bulgaricus was found to have high activity for reducing OPBA. plos.orgnih.gov This engineered enzyme was co-expressed with a formate (B1220265) dehydrogenase in Escherichia coli to create a whole-cell biocatalyst. plos.orgnih.gov This system efficiently regenerates the necessary NADH cofactor, allowing for high product yields. plos.orgdocumentsdelivered.com Under optimized conditions, this coupled biocatalysis system converted 73.4 mM of OPBA to 71.8 mM of (R)-HPBA in just 90 minutes, achieving an enantiomeric excess of over 99%. plos.orgnih.gov

Whole-cell microbial reductions using yeasts are also effective. Rhodotorula minuta and Candida holmii have been shown to reduce ethyl 2-oxo-4-phenylbutanoate (EOPB) to ethyl (R)-2-hydroxy-4-phenylbutanoate with high enantiomeric excess (up to 95% and 94%, respectively). nih.gov

| Biocatalyst | Substrate | Product | Yield/Conversion | Enantiomeric Excess (ee) | Reference |

| D-lactate dehydrogenase (L. mesenteroides) | 2-Oxo-4-phenylbutanoic acid (OPBA) | (R)-2-Hydroxy-4-phenylbutanoic acid ((R)-HPBA) | - | - | documentsdelivered.com |

| E. coli co-expressing mutant D-nLDH and FDH | 2-Oxo-4-phenylbutanoic acid (OPBA) | (R)-2-Hydroxy-4-phenylbutanoic acid ((R)-HPBA) | 97.8% (molar conversion) | >99% | plos.orgnih.gov |

| Rhodotorula minuta | Ethyl 2-oxo-4-phenylbutanoate (EOPB) | Ethyl (R)-2-hydroxy-4-phenylbutanoate | - | 95% | nih.gov |

| Candida holmii | Ethyl 2-oxo-4-phenylbutanoate (EOPB) | Ethyl (R)-2-hydroxy-4-phenylbutanoate | 58% (overall) | 94% | nih.gov |

Kinetic Resolution Strategies for Racemic Hydroxyamides

Kinetic resolution is a process that separates a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer being consumed faster, leaving the other enantiomer in high optical purity. wikipedia.org

While chemical kinetic resolution using catalysts like (R)-BTM is effective, enzymatic methods offer high selectivity under mild conditions. nih.gov An example is the kinetic resolution of racemic 2-hydroxybutanoate (B1229357) using an NAD-independent L-lactate dehydrogenase (L-iLDH). nih.gov This enzyme selectively oxidizes the L-enantiomer to 2-oxobutanoate, leaving the D-2-hydroxybutanoate (an analogue of the target R-enantiomer) untouched and in high enantiomeric excess (99.1%). nih.gov This demonstrates the potential of enzymatic kinetic resolution for producing enantiopure hydroxy acids and their derivatives. nih.gov The primary drawback of any standard kinetic resolution is that the theoretical maximum yield for the desired enantiomer is 50%, as the other enantiomer is either consumed or separated as a by-product. google.commdpi.com

Enzymatic Esterification and Hydrolytic Processes in Chiral Synthesis

Enzymatic methods, particularly esterification and hydrolysis, are powerful tools for the chiral resolution of precursors to this compound. These biocatalytic approaches offer high enantioselectivity under mild reaction conditions. nih.gov

One notable strategy involves the kinetic resolution of racemic esters or acids. For instance, the enantioselective esterification of (R,S)-2-methylbutyric acid has been explored using various immobilized lipases. researchgate.net Lipase B from Candida antarctica (CALB) has been shown to effectively catalyze the synthesis of esters from aromatic alcohols and fatty acids, with conversions reaching up to 80%. nih.gov In a similar vein, the hydrolysis of racemic esters using hydrolases can selectively produce one enantiomer of the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. mdpi.com For example, the hydrolysis of ethyl esters of fluorinated 3-arylcarboxylic acids using esterases and hydrolases yields (S)-carboxylic acids and unreacted (R)-esters with high enantiomeric purity. mdpi.com

A specific and highly relevant example is the use of a lactonase from Fusarium species. This enzyme can catalyze the hydrolysis of a racemic mixture of cis-/trans-2-hydroxy-4-phenyl-4-butyrolactones. calis.edu.cnrsc.org This enzymatic resolution, when combined with a subsequent hydrogenation step over a Palladium/Carbon (Pd/C) catalyst, yields optically pure (R)-2-hydroxy-4-phenylbutyric acid with an enantiomeric excess (ee) of 98%. calis.edu.cn This chemo-enzymatic route is a promising alternative to traditional chemical methods. calis.edu.cnrsc.org

| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (eep %) | Enantiomeric Ratio (E) |

| Candida antarctica B | (R,S)-2-methylbutyric acid + Pentanol | (R)-pentyl 2-methylbutyrate | ~40 | 90 | 35 |

| Thermomyces lanuginosus | (R,S)-2-methylbutyric acid + Pentanol | (R)-pentyl 2-methylbutyrate | ~18 | 91 | 26 |

| Candida rugosa | (R,S)-2-methylbutyric acid + Pentanol | (S)-pentyl 2-methylbutyrate | ~34 | 75 | 10 |

| Rhizopus oryzae | (R,S)-2-methylbutyric acid + Pentanol | (S)-pentyl 2-methylbutyrate | ~35 | 49 | 4 |

Table 1: Performance of Various Immobilized Lipases in the Enantioselective Esterification of (R,S)-2-methylbutyric acid. researchgate.net

Development and Engineering of Biocatalytic Systems for Enhanced Productivity

To overcome limitations of wild-type enzymes and improve the economic feasibility of biocatalytic processes, significant research has focused on the development and engineering of biocatalytic systems. nih.gov This includes protein engineering to enhance enzyme properties like thermostability and solvent compatibility, as well as the creation of whole-cell and multi-enzyme cascade systems for increased productivity. nih.govnih.gov

A prime example is the synthesis of (R)-2-hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE), a direct precursor to many ACE inhibitors. nih.gov The highly selective asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) is catalyzed by a carbonyl reductase (CpCR). To enhance the efficiency of this reaction, an in-situ coenzyme (NADPH) regeneration system was developed by coupling CpCR with glucose dehydrogenase (GDH). nih.gov Researchers constructed recombinant E. coli strains expressing a fusion protein of GDH and CpCR. The strain where CpCR was fused to the C-terminus of GDH showed the highest catalytic activity, achieving a 98.3% conversion of OPBE to (R)-HPBE with an outstanding enantiomeric excess of 99.9%. nih.gov

Furthermore, high-density fermentation of this engineered strain significantly increased the enzyme yield, and a substrate feeding strategy allowed for the conversion of high concentrations of the substrate, demonstrating the system's potential for industrial-scale production. nih.gov Other engineering efforts have focused on redesigning enzymes like d-lactate dehydrogenase to efficiently produce (R)-(-)-2-hydroxy-4-phenylbutyric acid. globalauthorid.com The use of engineered enzymes and optimized reaction conditions, such as the application of non-conventional solvents or enzyme immobilization, are key strategies for advancing biocatalytic synthesis. nih.govrsc.org

| Recombinant Strain | Substrate Concentration (mM) | Conversion Rate (%) | Enantiomeric Excess (ee %) | Enzyme Activity (U/mg) |

| E. coli BL21-pETDuet-1-GDH-L-CpCR | 30 | 98.3 | 99.9 | 69.78 |

Table 2: Performance of an Engineered Bi-enzyme Coupled System for (R)-HPBE Synthesis. nih.gov

Chemo-Enzymatic Cascade Reactions for Stereoselective Access

A notable application of this strategy is the synthesis of chiral 2-hydroxy-4-phenylbutyrates. rsc.org A chemo-enzymatic route has been developed that begins with the enzymatic hydrolysis of racemic cis- and trans-2-hydroxy-4-phenyl-4-butyrolactones using a lactonase. calis.edu.cnrsc.org The resulting chiral hydroxy acid is then subjected to hydrogenation over a Pd/C catalyst to produce optically pure 2-hydroxy-4-phenylbutyric acid. calis.edu.cnrsc.org This tandem process demonstrates the effective integration of biocatalysis for stereocontrol and chemocatalysis for a subsequent chemical transformation.

Another example involves the synthesis of chiral amines from racemic alcohols. An enzymatic cascade using two enantio-complementary alcohol dehydrogenases, a transaminase, and cofactor recycling enzymes has been developed to convert racemic 4-phenyl-2-butanol (B1222856) into either the (S)- or (R)-enantiomer of the corresponding amine with high enantioselectivity. nih.gov Similarly, a chemo-enzymatic approach has been used to prepare pure α-anomers of glycosides by first chemically synthesizing an anomeric mixture and then selectively removing the undesired β-anomer through enzymatic hydrolysis. mdpi.com

The successful implementation of chemo-enzymatic cascades often requires careful optimization of reaction conditions to ensure the compatibility of the different catalysts, which can sometimes be a challenge. rsc.org Strategies to overcome these incompatibilities include the use of compartmentalization, non-conventional solvents, or the development of hybrid enzyme-metal catalysts. rsc.org

Advanced Amide Bond Formation Strategies for this compound

The final step in the synthesis of this compound involves the formation of an amide bond. This is a fundamental transformation in organic chemistry, and numerous methods have been developed to achieve it efficiently and with high stereochemical fidelity.

Direct Amidation Reactions

Direct amidation involves the reaction of a carboxylic acid with an amine, typically at high temperatures, to form an amide with the elimination of water. While this is the most atom-economical method, the often harsh reaction conditions can be incompatible with sensitive functional groups and can lead to racemization of chiral centers. Catalytic methods are being developed to facilitate direct amidation under milder conditions, making this approach more viable for the synthesis of complex molecules like this compound.

Coupling Reagent-Mediated Amide Syntheses

A more common and generally milder approach to amide bond formation is the use of coupling reagents. nih.gov These reagents activate the carboxylic acid component, making it more susceptible to nucleophilic attack by the amine. A wide variety of coupling reagents have been developed, each with its own advantages and disadvantages. uni-kiel.de

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. peptide.comsigmaaldrich.com

Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. nih.govpeptide.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can suppress racemization and improve reaction rates. uni-kiel.depeptide.com

Phosphonium reagents , like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), are highly effective, particularly for sterically hindered couplings. peptide.comsigmaaldrich.com

Uronium/aminium reagents , such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also very popular due to their high reactivity and efficiency. peptide.comsigmaaldrich.com HATU, in particular, is known for its fast reaction times and low levels of epimerization. peptide.com

A newer generation of coupling reagents based on Oxyma Pure has also been introduced, offering an alternative to triazole-based reagents. sigmaaldrich.com The choice of coupling reagent and additives is crucial for achieving high yields and preserving the stereochemical integrity of this compound.

| Coupling Reagent | Class | Additive | Key Features |

| DCC, EDC | Carbodiimide (B86325) | HOBt, DMAP | Commonly used, cost-effective. nih.govpeptide.com |

| HBTU, TBTU | Uronium/Aminium | HOBt | Efficient, low racemization with HOBt. peptide.com |

| HATU | Uronium/Aminium | - | Fast reactions, less epimerization. peptide.com |

| PyAOP | Phosphonium | - | Highly effective, good for N-methyl amino acids. peptide.com |

| DEPBT | Phosphonium | - | Very low epimerization, good for cyclizations. luxembourg-bio.com |

Table 3: Common Coupling Reagents for Amide Bond Synthesis.

Stereoselective Amide Bond Construction

Preserving the stereochemistry at the chiral center is paramount in the synthesis of this compound. Racemization can occur during the activation of the carboxylic acid via the formation of an oxazolone (B7731731) intermediate. uni-kiel.de The choice of coupling reagent, solvent, base, and reaction temperature all play a significant role in minimizing this side reaction.

Reagents like 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have been shown to be particularly effective at suppressing racemization, even in challenging cases involving easily epimerized amino acids. luxembourg-bio.com Similarly, the use of additives like HOBt or HOAt with carbodiimide or uronium/aminium reagents is a standard practice to ensure the optical purity of the final amide product. uni-kiel.depeptide.com The development of new coupling reagents and protocols with enhanced resistance to racemization remains an active area of research, driven by the need for optically pure pharmaceuticals and fine chemicals. uni-kiel.de

Synthesis of Related Hydroxyamide Scaffolds and Analogs

The versatility of the this compound core structure allows for extensive modification to explore structure-activity relationships. These modifications can be broadly categorized into N-substitution of the amide nitrogen and alterations to the phenylbutanamide backbone.

The primary route to N-substituted derivatives of this compound involves the synthesis of the parent carboxylic acid, (R)-2-hydroxy-4-phenylbutanoic acid, followed by amide bond formation with a desired amine.

The precursor, ethyl (R)-2-hydroxy-4-phenylbutanoate, can be synthesized through various methods, including the microbial reduction of ethyl 2-oxo-4-phenylbutanoate. nih.gov For instance, yeasts such as Rhodotorula minuta and Candida holmii have been shown to effectively reduce the ketoester to the corresponding (R)-hydroxyester with high enantiomeric excess. nih.gov An alternative approach involves a four-step reaction sequence starting from benzaldehyde and pyruvic acid, proceeding through condensation, esterification, bio-enzymatic asymmetric reduction, and finally, double-bond hydrogenation to yield the optically pure (R)-ester. google.com

Once the (R)-2-hydroxy-4-phenylbutanoic acid is obtained, typically by hydrolysis of the corresponding ester, standard peptide coupling methods can be employed for the synthesis of N-substituted amides. These methods are widely used in organic synthesis to form amide bonds efficiently under mild conditions. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.

The general synthetic scheme involves activating the carboxylic acid with the coupling agent, followed by the addition of the appropriate primary or secondary amine. This approach allows for the introduction of a wide variety of substituents on the amide nitrogen, including alkyl, aryl, and more complex functional groups.

For example, the synthesis of N-aryl derivatives would involve the coupling of (R)-2-hydroxy-4-phenylbutanoic acid with a substituted aniline. Similarly, N-alkyl derivatives can be prepared using the corresponding alkylamine. The reaction conditions are typically mild, running at room temperature in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Table 1: Proposed Synthesis of N-Substituted this compound Derivatives

| Entry | Amine | Coupling Agent | Proposed Product |

| 1 | Aniline | EDC/HOBt | N-phenyl-(R)-2-hydroxy-4-phenylbutanamide |

| 2 | Benzylamine | DCC | N-benzyl-(R)-2-hydroxy-4-phenylbutanamide |

| 3 | Morpholine | HATU | (R)-1-(4-morpholinyl)-2-hydroxy-4-phenyl-1-butanone |

This table represents proposed synthetic routes based on standard amidation methodologies.

Modifications to the core phenylbutanamide structure can be achieved by altering either the phenyl ring or the butanamide chain. These changes can be introduced by using appropriately substituted starting materials in the initial synthetic sequence.

To introduce substituents on the phenyl ring, the synthesis can commence with a substituted benzaldehyde in place of benzaldehyde. For instance, using a para-substituted benzaldehyde in the aldol condensation with acetone would lead to a phenyl-substituted (R)-4-hydroxy-4-phenylbutan-2-one, a key intermediate. researchgate.net Subsequent oxidation and amidation would yield the corresponding phenyl-substituted this compound derivative.

Alterations to the alkyl chain of the butanamide scaffold can be envisioned by replacing pyruvic acid or its derivatives with other α-keto acids in the initial steps of the synthesis. This would allow for the introduction of different alkyl groups at the C3 or C4 positions of the butanamide chain, leading to a diverse range of architectural designs.

The synthesis of these modified scaffolds would follow a similar pathway to the parent compound, involving asymmetric reduction to establish the chiral hydroxyl group, followed by conversion of the carboxylic acid to the desired amide.

Table 2: Proposed Synthesis of Modified Phenylbutanamide Architectural Designs

| Entry | Starting Aldehyde | Starting Keto Acid | Proposed Product Structure |

| 1 | 4-Chlorobenzaldehyde | Pyruvic Acid | (R)-N-substituted-2-hydroxy-4-(4-chlorophenyl)butanamide |

| 2 | Benzaldehyde | 3-Methyl-2-oxobutanoic Acid | (R)-N-substituted-2-hydroxy-3-methyl-4-phenylbutanamide |

| 3 | 4-Methoxybenzaldehyde | Pyruvic Acid | (R)-N-substituted-2-hydroxy-4-(4-methoxyphenyl)butanamide |

This table illustrates how variations in starting materials can lead to diverse architectural designs of the phenylbutanamide scaffold.

Advanced Spectroscopic and Structural Elucidation of R 2 Hydroxy 4 Phenylbutanamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of atoms, and their spatial relationships.

Proton (¹H) NMR for Configurational and Conformational Analysis

Proton (¹H) NMR spectroscopy is instrumental in defining the configuration and conformation of chiral molecules like (R)-2-Hydroxy-4-phenylbutanamide and its derivatives. The chemical shift (δ), multiplicity (singlet, doublet, triplet, multiplet), and coupling constants (J) of each proton signal offer a wealth of structural information.

For instance, in a series of N,N-dimethyl-4-oxo-2-phenylbutanamide analogs, the protons of the phenyl and methyl groups show characteristic signals. rsc.org For N,N-dimethyl-4-oxo-2,4-diphenylbutanamide, the methyl protons appear as singlets around δ 2.96 and 3.03 ppm, while the aromatic protons resonate as multiplets between δ 7.27 and 7.97 ppm. rsc.org Similarly, for analogs like 4-hydroxy-4-(4-nitrophenyl)-butan-2-one, the protons on the aromatic ring are observed as doublets at δ 8.07 and 7.47 ppm, while the methyl protons of the acetyl group appear as a singlet at δ 2.15 ppm. rsc.org The methine proton (CH-OH) in these hydroxybutanone analogs typically appears as a multiplet around δ 5.14-5.20 ppm. rsc.orgrsc.org

This table presents representative ¹H NMR data for analogs of this compound.

| Compound | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| N,N-dimethyl-4-oxo-2,4-diphenylbutanamide rsc.org | N(CH₃)₂ | 2.96, 3.03 | s, d | 3.5 |

| CH, CH₂ | 3.07, 4.10-4.16, 4.53-4.56 | d, m, m | 3.0 | |

| Ar-H | 7.27-7.53, 7.97 | m, d | 7.5 | |

| 4-hydroxy-4-(4-nitrophenyl)-butan-2-one rsc.org | CH₃ | 2.15 | s | |

| CH₂ | 2.81 | m | ||

| OH | 3.57 | br s | ||

| CH | 5.20 | m | ||

| Ar-H | 7.47, 8.07 | d, d | 8.5, 8.8 | |

| (S)-4-Hydroxy-4-(3-chlorophenyl)butan-2-one rsc.org | CH₃ | 2.21 | s | |

| CH₂ | 2.80-2.90 | m | ||

| OH | 3.35 | br s | ||

| CH | 5.14 | dd | 7.6, 4.6 | |

| Ar-H | 7.21-7.31, 7.38 | m, br s |

Carbon-13 (¹³C) NMR for Carbon Framework Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in a molecule produces a distinct signal, allowing for the characterization of the carbon framework.

In N,N-dimethyl-4-oxo-2-phenylbutanamide analogs, the carbonyl carbons (C=O) of the amide and ketone groups are typically observed in the downfield region of the spectrum. For example, in N,N-dimethyl-4-oxo-2,4-diphenylbutanamide, these signals appear at δ 172.2 and 198.7 ppm, respectively. rsc.org The carbons of the aromatic ring resonate in the δ 125-150 ppm range, while the aliphatic carbons appear in the upfield region (δ 20-50 ppm). rsc.orgchemguide.co.uk For 4-hydroxy-4-(4-nitrophenyl)-butan-2-one, the ketone carbonyl carbon is found at δ 208.46 ppm, and the aromatic carbons show signals including those for the nitro-substituted carbon at δ 149.99 ppm and the CH-OH carbon at δ 68.85 ppm. rsc.org

This table summarizes the ¹³C NMR chemical shifts for key carbon atoms in several analogs.

| Compound | Carbon Atom | Chemical Shift (δ ppm) |

| N,N-dimethyl-4-oxo-2,4-diphenylbutanamide rsc.org | N(CH₃)₂ | 36.0, 37.2 |

| Aliphatic C | 44.2, 44.4 | |

| Aromatic C | 127.2, 127.8, 128.2, 128.5, 129.0, 133.1, 136.5, 139.3 | |

| C=O (Amide) | 172.2 | |

| C=O (Ketone) | 198.7 | |

| 4-hydroxy-4-(4-nitrophenyl)-butan-2-one rsc.org | CH₃ | 30.66 |

| CH₂ | 51.47 | |

| CH-OH | 68.85 | |

| Aromatic C | 123.71, 126.38, 147.26, 149.99 | |

| C=O (Ketone) | 208.46 |

Heteronuclear NMR Spectroscopy (e.g., ¹¹⁹Sn NMR for Complexation Studies)

Heteronuclear NMR, such as ¹¹⁹Sn NMR, is a powerful tool for studying the complexation of ligands like this compound with metal ions. Organotin(IV) complexes are of particular interest, and ¹¹⁹Sn NMR provides direct insight into the coordination environment of the tin atom. researchgate.netbohrium.com The chemical shift value in ¹¹⁹Sn NMR is highly sensitive to the coordination number of the tin center; an increase in coordination number generally leads to an upfield shift of the resonance signal. researchgate.netbohrium.com

For example, studies on organotin(IV) complexes with ligands containing hydroxyl and amide functionalities show that the ¹¹⁹Sn chemical shifts can differentiate between four-, five-, and six-coordinate tin species. researchgate.netunimas.my In complexes where the ligand coordinates to the tin atom, the ¹¹⁹Sn signal shifts significantly compared to the precursor organotin compound. For instance, five-coordinate organotin(IV) derivatives often exhibit ¹¹⁹Sn chemical shifts in the range of -170 to -190 ppm. unimas.my The formation of complexes between hydroxy amides and diorganotin(IV) cations can be monitored, and the coordination via different donor atoms (e.g., carboxylate, thiolate, or hydroxyl) can be inferred from the resulting spectra. researchgate.net The study of these complexes is crucial as it can reveal the formation of various geometries, such as distorted trigonal bipyramidal or octahedral structures, in solution. unimas.myresearchgate.net

Two-Dimensional (2D) NMR Techniques for Elucidating Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning ¹H and ¹³C signals and elucidating the complete molecular structure.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another in the carbon skeleton.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for connecting different spin systems and identifying quaternary carbons.

Infrared (IR) Spectroscopy Analysis for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are specific to the types of bonds and functional groups.

For this compound and its analogs, key IR absorptions include:

O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group. For example, 4-hydroxy-4-(4-nitrophenyl)-butan-2-one shows a characteristic absorption at 3447 cm⁻¹. rsc.org

N-H Stretch: The amide N-H stretch usually appears in the 3100-3500 cm⁻¹ range.

C-H Stretch: Aromatic C-H stretches are observed just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=O Stretch: This is a strong, sharp absorption. For the amide carbonyl, it typically appears around 1630-1680 cm⁻¹. In ketone-containing analogs like 4-hydroxy-4-(4-nitrophenyl)-butan-2-one, the ketone carbonyl stretch is observed at a higher frequency, around 1704 cm⁻¹. rsc.org

C=C Stretch: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

The table below lists characteristic IR absorption frequencies for analogs of this compound.

| Compound | Functional Group | Absorption Frequency (ν, cm⁻¹) |

| 4-hydroxy-4-(4-nitrophenyl)-butan-2-one rsc.org | O-H Stretch | 3447 |

| C=O Stretch (Ketone) | 1704 | |

| NO₂ Stretch | 1509, 1344 | |

| Butyramide, 4-hydroxy-n-(2-hydroxyethyl)- nist.gov | O-H, N-H Stretch | ~3300 (broad) |

| C=O Stretch (Amide) | ~1640 | |

| 4-Hydroxy-4-phenyl-butan-2-one chegg.com | O-H Stretch | ~3400 (broad) |

| C=O Stretch (Ketone) | ~1710 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Using techniques like Electrospray Ionization (ESI), the molecular ion peak, often as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺, can be readily identified. For a series of N,N-dimethyl-4-oxo-2-phenylbutanamide analogs, HRMS (ESI-TOF) data consistently confirmed their molecular formulas. For instance, the calculated mass for the [M+H]⁺ ion of C₁₈H₁₉NO₂ was 282.1494, with an observed mass of 282.1487. rsc.org Similarly, for 4-hydroxy-4-(4-nitrophenyl)-butan-2-one, the [M+K]⁺ adduct was observed, confirming its molecular formula. rsc.org

The fragmentation pathways observed in the mass spectrum provide valuable structural information. Common fragmentation patterns for this class of compounds would involve cleavage alpha to the carbonyl group, loss of water from the hydroxyl group, and cleavages within the butyl chain. Analyzing these fragments helps to piece together the molecular structure, corroborating data from NMR and IR spectroscopy.

This table shows HRMS data for several analogs.

| Compound | Formula | Ion | Calculated m/z | Found m/z |

| N,N-dimethyl-4-oxo-2,4-diphenylbutanamide rsc.org | C₁₈H₁₉NO₂ | [M+H]⁺ | 282.1494 | 282.1487 |

| 4-(4-methoxyphenyl)-N,N-dimethyl-4-oxo-2-phenylbutanamide rsc.org | C₁₉H₂₁NO₃ | [M+H]⁺ | 312.1600 | 312.1612 |

| 2-(4-fluorophenyl)-N,N-dimethyl-4-oxo-4-phenylbutanamide rsc.org | C₁₈H₁₈FNO₂ | [M+H]⁺ | 300.1392 | 300.1400 |

| 4-hydroxy-4-(4-nitrophenyl)-butan-2-one rsc.org | C₁₀H₁₁NO₄ | [M+K]⁺ | 248.0325 | 248.0335 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural confirmation of organic compounds such as this compound. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS instruments, such as Time-of-Flight (ToF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FTICR) analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. mdpi.com This precision allows for the determination of a compound's elemental formula from its exact mass.

For this compound, the molecular formula is C₁₀H₁₃NO₂. The theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent elements.

The process involves ionizing the sample, often using soft ionization techniques like Electrospray Ionization (ESI) to minimize fragmentation and keep the molecule intact, typically as a protonated species [M+H]⁺ or a sodiated adduct [M+Na]⁺. The instrument then measures the m/z of this ion with high precision. The experimentally measured exact mass is then compared to the theoretical value calculated for the expected elemental formula. The difference, known as mass error and expressed in parts per million (ppm), serves as a critical indicator of the confidence in the proposed formula. A mass error of less than 5 ppm is generally considered strong evidence for the correct elemental composition.

The table below illustrates the kind of data obtained from an HRMS analysis for confirming the elemental composition of a molecule like this compound.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

| Theoretical Exact Mass ([M+H]⁺) | 180.10191 Da |

| Experimentally Measured Mass | 180.10165 Da |

| Mass Error | -1.44 ppm |

Note: The experimental data presented is illustrative for the technique. The theoretical exact mass is calculated based on the compound's formula (C₁₀H₁₃NO₂).

This high degree of accuracy allows researchers to differentiate between compounds that may have the same nominal mass but different elemental formulas, providing a high level of confidence in the compound's identity during synthesis or isolation.

X-ray Crystallography Studies of this compound Derivatives and Complexes

Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides definitive information on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation and, crucially, its absolute stereochemistry. researchgate.net While a crystal structure for this compound itself is not publicly available, the principles of the technique are routinely applied to its derivatives and analogs to elucidate key structural features. usm.edudoaj.org

Determination of Absolute Stereochemistry and Conformation in the Solid State

For a chiral molecule like this compound, X-ray crystallography can unequivocally determine the absolute configuration of its stereocenter. The most common technique for this is the use of anomalous scattering, often referred to as the Bijvoet method. researchgate.netthieme-connect.de When the X-ray energy is near the absorption edge of an atom in the crystal, it produces small but measurable differences in the intensities of Friedel pairs of reflections (h,k,l and -h,-k,-l). nih.gov Analysis of these differences allows for the assignment of the correct enantiomer. The Flack parameter is a key value refined during the structure solution that indicates whether the determined absolute structure is correct; a value close to zero for the correct enantiomer confirms the assignment. nih.gov

The analysis also reveals the preferred conformation of the molecule in the crystal lattice. This includes the rotational arrangement (syn- or anti-periplanar) of substituents around single bonds. For this compound, this would define the spatial relationship between the hydroxyl, amide, and phenylethyl groups. This conformational data is vital for understanding how the molecule might interact with biological targets or for designing structurally similar analogs.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography provides a detailed picture of how molecules arrange themselves in a crystal, a phenomenon known as crystal packing. This arrangement is governed by a network of non-covalent intermolecular interactions. For an amide and alcohol like this compound, hydrogen bonding is expected to be a dominant interaction. The hydroxyl group (-OH) and the amide group (-CONH₂) can both act as hydrogen bond donors (from O-H and N-H) and acceptors (at the oxygen atoms).

| Crystallographic Data Type | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the crystal lattice. thieme-connect.de |

| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. |

| Bond Lengths & Angles | Defines the covalent geometry of the molecule. |

| Torsion Angles | Describes the conformation around rotatable bonds. |

| Hydrogen Bond Geometry | Distances and angles of intermolecular hydrogen bonds. |

| Flack Parameter | A value used to confirm the absolute stereochemistry of a chiral molecule. nih.gov |

By studying derivatives and complexes, researchers can gain invaluable insights into the structural chemistry of this compound, guiding further research in fields that rely on detailed molecular architecture.

Computational Chemistry and Theoretical Investigations of R 2 Hydroxy 4 Phenylbutanamide

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of (R)-2-Hydroxy-4-phenylbutanamide, allowing for the precise determination of its electronic and structural properties. These theoretical methods are essential for interpreting experimental data and predicting molecular behavior where empirical information is lacking.

Density Functional Theory (DFT) for Electronic Structure, Energetics, and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as this compound. By approximating the exchange-correlation energy, a key component of the total electronic energy, DFT calculations can accurately predict the molecule's geometry, energetic properties, and spectroscopic signatures.

DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry, finding the most stable arrangement of atoms. These optimized structures are fundamental for calculating other properties. The energetic properties, including total energy, frontier molecular orbital energies (HOMO and LUMO), and the HOMO-LUMO gap, provide insights into the molecule's kinetic stability and chemical reactivity.

Furthermore, DFT is instrumental in predicting spectroscopic data. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental measurements, such as the characteristic stretching frequencies of the O-H, N-H, and C=O groups. Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, helping to interpret UV-Vis spectra.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound using DFT This table presents typical frequency ranges predicted by DFT calculations for the primary functional groups. The exact values depend on the specific computational level (functional and basis set) and the molecular conformation.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3550 - 3400 | Medium-Strong |

| N-H (Amide) | Stretching | 3400 - 3200 | Medium |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Weak-Medium |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=O (Amide I) | Stretching | 1680 - 1640 | Strong |

| N-H (Amide II) | Bending | 1570 - 1515 | Medium-Strong |

Conformational Landscape Analysis and Isomer Stability Studies

Computational methods, including both molecular mechanics force fields and higher-level DFT calculations, are used to explore the conformational landscape. nih.gov By systematically rotating the single bonds (e.g., Cα-Cβ, Cβ-Cγ), a potential energy surface can be mapped. From this map, the various low-energy conformers, such as anti and gauche arrangements, can be identified as local minima. The relative stability of these conformers is determined by their calculated energies, with the global minimum representing the most stable structure. These studies reveal that steric hindrance and potential intramolecular hydrogen bonds are the primary factors governing conformational preference. researchgate.net

Table 2: Illustrative Relative Energies of Staggered Conformers of this compound This conceptual table illustrates how computational methods can rank the stability of different rotamers around the Cα-Cβ bond. Energies are relative to the most stable conformer (Global Minimum).

| Conformer | Dihedral Angle (H-Cα-Cβ-Cγ) | Key Interactions | Relative Energy (kcal/mol) |

|---|---|---|---|

| Anti | ~180° | Minimal steric hindrance | 0.00 (Reference) |

| Gauche 1 | ~+60° | Gauche interaction between substituents | +0.8 - +1.2 |

| Gauche 2 | ~-60° | Potential for intramolecular H-bond | +0.5 - +1.0 |

Natural Bond Orbital (NBO) Analysis for Understanding Bonding and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex wavefunctions from a quantum calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. This approach is particularly useful for quantifying non-covalent interactions, such as hydrogen bonds and hyperconjugation, within the this compound molecule. nih.gov

NBO analysis can identify and quantify the strength of potential intramolecular hydrogen bonds, for instance, between the hydroxyl group (donor) and the amide oxygen (acceptor), or between the N-H group and the hydroxyl oxygen. This is achieved by calculating the second-order perturbation theory energy, E(2), which measures the stabilization energy from the delocalization of electron density from a filled donor NBO (like an oxygen lone pair, n(O)) to an empty acceptor NBO (like an antibonding σ* orbital of an O-H or N-H bond). rsc.orgresearchgate.net Significant E(2) values confirm the presence and relative strength of these interactions, which play a crucial role in stabilizing specific conformations. nih.gov

Table 3: Representative NBO Analysis of Intramolecular Interactions in a Stable Conformer of this compound This table presents hypothetical but realistic stabilization energies (E(2)) for key intramolecular interactions that could be identified through NBO analysis.

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| n(O) Amide | σ(O-H) Alcohol | Intramolecular Hydrogen Bond | 1.5 - 3.5 |

| n(O) Alcohol | σ(N-H) Amide | Intramolecular Hydrogen Bond | 0.8 - 2.0 |

| n(O) Amide | π(C=C) Phenyl | Hyperconjugation | 0.5 - 1.0 |

| σ(Cα-Cβ) | σ(C=O) | Hyperconjugation | ~2.5 |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on static molecular properties, molecular modeling and dynamics simulations provide insights into the dynamic processes, such as chemical reactions and intermolecular recognition events, involving this compound.

Mechanistic Elucidation of Synthetic Pathways and Transition States

Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions used to synthesize this compound. A plausible synthetic route involves the enantioselective aldol (B89426) reaction between benzaldehyde (B42025) and acetone (B3395972), catalyzed by a chiral organocatalyst like an (L)-prolinamide, to form the precursor (R)-4-hydroxy-4-phenylbutan-2-one. researchgate.net This ketol can then be converted to the target amide.

Modeling techniques, particularly DFT, can be used to map the entire reaction pathway. This involves locating and calculating the energies of the reactants, intermediates, transition states, and products. The transition state, being the highest energy point along the reaction coordinate, determines the reaction's activation energy and rate. By comparing the activation energies for the pathways leading to the (R) and (S) enantiomers, chemists can understand and predict the enantioselectivity of the catalyst. The calculations can show how the catalyst forms specific non-covalent interactions (e.g., hydrogen bonds) that stabilize one transition state over the other, thus directing the reaction to the desired (R)-product.

Table 4: Illustrative Calculated Energy Profile for a Catalyzed Aldol Reaction to Form the Precursor of this compound This table demonstrates how computational modeling can quantify the energetic differences between the pathways leading to the R and S enantiomers, explaining the origin of enantioselectivity.

| Species | Relative Energy (R-pathway, kcal/mol) | Relative Energy (S-pathway, kcal/mol) |

|---|---|---|

| Reactants + Catalyst | 0.0 | 0.0 |

| Transition State (TS) | +12.5 (TS-R) | +14.8 (TS-S) |

| Product + Catalyst | -5.0 | -4.5 |

| Activation Energy (ΔG‡) | 12.5 | 14.8 |

Investigation of Chiral Recognition and Substrate-Catalyst Interactions (non-clinical)

Molecular dynamics (MD) simulations offer a powerful method to study the dynamic interactions that govern chiral recognition between a catalyst and its substrates. nih.govnih.gov In the synthesis of this compound's precursor, MD simulations can model the catalyst-substrate complex in a simulated solvent environment, providing a detailed picture of how the catalyst creates a chiral pocket. nsf.govresearchgate.net

These simulations track the movements of all atoms over time, revealing the specific, transient interactions responsible for discrimination. Key interactions, such as hydrogen bonds between the catalyst's amide or acid groups and the substrates, as well as hydrophobic interactions, can be identified and their lifetimes quantified. scirp.org By analyzing the trajectories of simulations for both the R- and S-pathways, researchers can identify which interactions are crucial for stabilizing the favored transition state. The analysis might reveal, for example, that a specific hydrogen bond is maintained for a longer duration in the complex leading to the (R)-enantiomer, thereby lowering its energy and increasing the reaction's selectivity. researchgate.net

Table 5: Analysis of Key Intermolecular Interactions from MD Simulations of a Catalyst-Substrate Complex This table summarizes hypothetical data from an MD simulation, showing how differences in non-covalent interactions contribute to chiral recognition during the synthesis.

| Interaction | Transition State | Average Distance (Å) | Interaction Occupancy (%) |

|---|---|---|---|

| Catalyst N-H ··· O=C (Benzaldehyde) | TS-R | 1.95 | 85% |

| TS-S | 2.40 | 40% | |

| Catalyst COOH ··· O (Enamine) | TS-R | 1.80 | 92% |

| TS-S | 2.15 | 65% | |

| Hydrophobic Contact (Catalyst-Phenyl) | TS-R | Favorable | High |

| TS-S | Steric Clash | Low |

Elucidation of Solvent Effects on Reaction Outcomes

In biocatalytic reductions, a biphasic system consisting of an aqueous buffer and an organic solvent is often employed. The properties of the organic solvent, particularly its hydrophobicity as indicated by the log P value, play a crucial role. A general trend observed is that solvents with a higher log P value (i.e., more hydrophobic) are more conducive to enzymatic reactions. jiangnan.edu.cn

However, this rule is not absolute, and exceptions exist. For instance, in the screening of various organic solvents for the synthesis of the ethyl ester precursor, dibutyl phthalate (B1215562) (log P = 5.4) was identified as the most suitable non-aqueous phase. jiangnan.edu.cn It provided a superior combination of high enantioselectivity and yield compared to other solvents and an organic solvent-free system. jiangnan.edu.cn While a solvent like cyclohexane (B81311) yielded a high conversion rate, the enantiomeric excess (ee) was unsatisfactory. jiangnan.edu.cn This highlights the complex interplay between the solvent, substrate, and catalyst that dictates the reaction's success. The application of an optimized organic solvent strategy has been shown to be a successful method for improving the industrial feasibility of producing the core (R)-2-hydroxy-4-phenylbutyrate structure. jiangnan.edu.cn

Table 1: Effect of Organic Solvents on the Bioreduction to Ethyl (R)-2-hydroxy-4-phenylbutyrate Reaction conditions: 1 g wet cells, 5% (w/v) glucose, 20 g/L of ethyl 2-oxo-4-phenylbutanoate in 5 mL potassium phosphate (B84403) buffer (0.1mol/L, pH 6.6) and 5mL organic solvent, 30°C, 16h. jiangnan.edu.cn

| Organic Solvent | Log P | Conversion (%) | Enantiomeric Excess (ee, %) |

| Dibutyl phthalate | 5.4 | 84.3 | 96.7 |

| Diisopropyl adipate | 4.2 | 82.5 | 95.8 |

| Diisobutyl phthalate | 4.1 | 81.7 | 95.5 |

| n-Heptane | 4.5 | 75.4 | 91.3 |

| Isooctane | 4.5 | 78.1 | 90.1 |

| Cyclohexane | 3.4 | 98.5 | 72.3 |

| Toluene | 2.7 | 65.2 | 85.4 |

| Chloroform | 2.0 | 31.4 | 88.2 |

| Ethyl Acetate | 0.7 | 15.6 | 89.1 |

| n-Butanol | 0.9 | 10.2 | 90.5 |

| No Solvent | N/A | 75.9 | 85.7 |

Structure-Reactivity and Structure-Selectivity Relationships (SRSR)

Correlation of Structural Parameters with Enantioselectivity and Yields

The enantioselectivity and yield in the synthesis of the this compound scaffold are profoundly influenced by the interplay of various reaction parameters, which in turn relate to the structural and conformational state of the catalyst, often an enzyme. Studies on the biocatalytic synthesis of the corresponding ethyl ester reveal that factors like pH and temperature have a significant impact on the enzyme system's activity and stereoselectivity. jiangnan.edu.cn

For example, the enzyme system responsible for the reduction can be highly sensitive to pH. A sharp decrease in yield was observed when the pH dropped to strongly acidic conditions (e.g., pH 4), though enantiopurity remained high over a broader pH range (5 to 10). jiangnan.edu.cn This suggests that the enzyme's catalytic machinery is optimally folded and active within a specific pH window, with deviations leading to a loss of activity. jiangnan.edu.cn

Temperature is another critical parameter. Both enantiomeric excess and yield were found to increase significantly as the temperature was raised from 20°C to an optimal 30°C. jiangnan.edu.cn Further increases in temperature led to a drop in yield, indicating thermal deactivation of the enzyme. jiangnan.edu.cn These findings underscore a direct correlation between the reaction conditions, the structural integrity of the catalyst, and the resulting process outcomes.

Rational Design Principles for Novel this compound Analogs

The rational design of novel analogs of this compound leverages computational tools and established medicinal chemistry principles to create compounds with improved properties. This approach moves beyond random screening, employing strategies like molecular hybridization and pharmacophore modeling to guide the synthesis of new derivatives. nih.govnih.gov

One key principle is the use of a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity. For related butanediamide structures, a pharmacophore model for the target's active site was developed by studying the specificity of related enzymes. nih.gov This model guided the incorporation of specific side chains and scaffolds to enhance potency and selectivity. nih.gov For instance, introducing a tyrosine mimic was used to conformationally constrain the molecule, leading to an optimized compound with potent and selective inhibitory activity. nih.gov

Another powerful strategy is molecular hybridization, which involves combining structural features from different molecules to create a new hybrid compound with a desired activity profile. This principle was used to design a series of novel 4-oxobutanamide (B1628950) derivatives with antitumor activity. nih.gov Furthermore, computational (in silico) prediction of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed derivatives is a crucial step. nih.gov This allows researchers to prioritize the synthesis of candidates that are more likely to have favorable drug-like properties. nih.gov These rational design principles are directly applicable to the development of novel this compound analogs for various therapeutic applications.

Stereochemical Control and Enantiopurity in R 2 Hydroxy 4 Phenylbutanamide Synthesis

Fundamental Principles of Chiral Induction and Stereocontrol

Chiral induction is the process of favoring the formation of one enantiomer or diastereomer over another during a chemical reaction. In the synthesis of (R)-2-hydroxy-4-phenylbutanamide, this is achieved by introducing a chiral element into the reaction environment. This chiral element can be a substrate, reagent, catalyst, or solvent that interacts with the starting materials or intermediates to influence the spatial arrangement of the newly formed stereocenter.

Stereocontrol can be broadly categorized into substrate-controlled, reagent-controlled, and catalyst-controlled methods.

Substrate-controlled synthesis involves using a starting material that already possesses a chiral center. This existing stereocenter can direct the formation of a new stereocenter in a predictable manner.

Reagent-controlled synthesis utilizes a chiral reagent to deliver a functional group to a prochiral substrate from a specific face, thereby creating a preferred enantiomer.

Catalyst-controlled synthesis , particularly asymmetric catalysis, is a highly efficient method where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. This is often the preferred industrial approach due to its atom economy and cost-effectiveness.

The underlying principle of these methods is the creation of diastereomeric transition states that have different energy levels. The reaction proceeds preferentially through the lower energy transition state, leading to the formation of the major enantiomer.

Methodologies for Achieving and Enhancing High Enantiomeric Excess (ee)

A variety of methods are employed to synthesize this compound with high enantiomeric excess (ee), a measure of the purity of an enantiomer. researchgate.net These include enzymatic resolutions, asymmetric synthesis using chiral auxiliaries, and asymmetric catalysis.

One notable approach involves the asymmetric reduction of a precursor ketone, ethyl 2-oxo-4-phenylbutyrate (OPBE). nih.gov This can be accomplished using biocatalysts, such as engineered carbonyl reductases. For instance, a recombinant E. coli strain co-expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration has been shown to convert OPBE to (R)-2-hydroxy-4-phenylbutyrate ethyl ester with a high conversion rate and an impressive enantiomeric excess of 99.9%. nih.gov

Another strategy is the chemo-enzymatic synthesis, which combines chemical and enzymatic steps. For example, a process starting from inexpensive raw materials like benzaldehyde (B42025) and pyruvic acid involves condensation, esterification, bio-enzyme catalyzed asymmetric reduction, and double-bond hydrogenation to yield optically pure (R)-2-hydroxy-4-phenylbutanoate. google.com

Kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or enzyme, is also a viable method. This results in the separation of the unreacted, enantiopure substrate from the product.

Diastereoselective Synthetic Pathways and Their Governing Factors

Diastereoselective synthesis aims to produce a specific diastereomer when a molecule with multiple stereocenters is formed. While this compound itself has only one stereocenter, diastereoselective strategies can be crucial in the synthesis of its precursors or in more complex synthetic routes.

The use of chiral auxiliaries is a classic example of a diastereoselective pathway. ub.edu A chiral auxiliary is temporarily attached to the substrate, and its steric and electronic properties direct the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer. ub.edu After the desired stereocenter is created, the auxiliary is removed. ub.edu

The factors governing diastereoselectivity are multifaceted and include:

Steric Hindrance: The bulky groups on the chiral auxiliary or catalyst can block one face of the molecule, forcing the incoming reagent to attack from the less hindered side.

Chelation Control: The formation of a cyclic intermediate involving the substrate and a metal-containing reagent can lock the conformation of the molecule, leading to a highly selective reaction.

Electronic Effects: The electronic properties of the substituents on the chiral auxiliary or substrate can influence the trajectory of the incoming reagent.

A chemo-enzymatic route involving the lactonase-catalyzed hydrolysis of cis- and trans-2-hydroxy-4-phenyl-4-butyrolactones, followed by hydrogenation, has been reported for the synthesis of both enantiomers of 2-hydroxy-4-phenylbutyric acid. rsc.org This pathway demonstrates how the separation of diastereomeric intermediates can lead to enantiomerically pure products. rsc.org

Advanced Analytical Methods for Chiral Purity Assessment

Accurate determination of the enantiomeric purity of this compound is essential. Several advanced analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying enantiomers. nih.gov These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For the analysis of related compounds, such as the precursor (R)-2-hydroxy-4-phenylbutyrate ethyl ester, HPLC methods have been developed. nih.govnih.gov These methods often employ columns with chiral stationary phases like those based on cyclodextrins or polysaccharide derivatives. nih.gov The choice of mobile phase and other chromatographic conditions is crucial for achieving baseline separation of the enantiomers. nih.govnih.gov Capillary electrophoresis (CE) is another valuable technique for enantioselective separations, offering advantages in certain cases due to its high efficiency. mdpi.commdpi.com

Table 1: Chiral HPLC and GC Parameters for Analysis of Related Compounds

| Parameter | HPLC | GC |

|---|---|---|

| Chiral Stationary Phase | Cyclodextrin-based, Polysaccharide-based (e.g., cellulose, amylose (B160209) derivatives) | Cyclodextrin derivatives |

| Mobile/Carrier Gas | Hexane/Isopropanol, Acetonitrile/Water with chiral additives | Hydrogen, Helium |

| Detector | UV-Vis, Diode Array Detector (DAD) | Flame Ionization Detector (FID), Mass Spectrometer (MS) |

| Typical Application | Quantification of enantiomeric excess of (R)-2-hydroxy-4-phenylbutyrate ethyl ester | Analysis of volatile chiral intermediates |

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for determining enantiomeric excess. nih.gov Since enantiomers have identical NMR spectra in an achiral environment, chiral discriminating agents are used to induce chemical shift differences between them. researchgate.netresearchgate.net

These agents can be:

Chiral Solvating Agents (CSAs): These form transient diastereomeric complexes with the enantiomers, leading to observable differences in their NMR spectra. researchgate.net

Chiral Derivatizing Agents (CDAs): These react with the enantiomers to form stable diastereomers, which have distinct NMR signals. koreascience.kr

Chiral Lanthanide Shift Reagents (CLSRs): These paramagnetic complexes coordinate with the analyte, causing large shifts in the NMR signals, which can resolve overlapping peaks of enantiomers. bohrium.com

The integration of the distinct signals for each enantiomer allows for the precise calculation of the enantiomeric excess. bohrium.com Advanced 2D NMR techniques can further enhance resolution and provide more accurate quantification. bohrium.com

Influence of Reaction Parameters on Stereochemical Outcomes

The stereochemical outcome of a reaction is highly sensitive to various reaction parameters. Careful optimization of these parameters is crucial for maximizing the enantiomeric excess of this compound.

Temperature: Lower reaction temperatures often lead to higher enantioselectivity. This is because the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy, thus favoring the pathway with the lower activation energy.

Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the catalyst, thereby affecting the stereochemical outcome.

Catalyst Loading and Structure: In catalytic reactions, the amount of catalyst and its specific structure are critical. For instance, in enzymatic reductions, the specific variant of the enzyme can have a profound impact on the enantioselectivity.

Substrate Concentration and Addition Rate: In some cases, high substrate concentrations can lead to side reactions or catalyst inhibition, which may decrease the enantiomeric excess. nih.gov A strategy of slow substrate feeding can sometimes be employed to maintain optimal conditions and improve selectivity. nih.gov

pH: For enzymatic reactions, pH is a critical parameter that affects the enzyme's activity and stability, and consequently, the stereochemical outcome. nih.gov

Table 2: Influence of Reaction Parameters on Stereoselectivity

| Parameter | General Effect on Enantiomeric Excess (ee) | Rationale |

|---|---|---|

| Temperature | Decreasing temperature generally increases ee | Larger energy difference between diastereomeric transition states at lower temperatures. |

| Solvent | Can significantly increase or decrease ee | Affects solubility, catalyst/reagent conformation, and transition state stabilization. |

| Catalyst Loading | Optimal loading exists; too high or too low can decrease ee | Affects reaction rate and potential for side reactions or aggregation. |

| Substrate Feed Rate | Slow feeding can increase ee | Maintains low substrate concentration, minimizing substrate inhibition and side reactions. nih.gov |

| pH (for enzymatic reactions) | Optimal pH maximizes ee | Affects enzyme's catalytic activity and structural integrity. nih.gov |

Applications of R 2 Hydroxy 4 Phenylbutanamide As a Chiral Building Block in Advanced Chemical Synthesis

Strategic Role in the Synthesis of Chiral Amines and Amino Alcohols

The inherent chirality of (R)-2-Hydroxy-4-phenylbutanamide makes it a strategic precursor for the synthesis of enantiomerically pure chiral amines and amino alcohols, which are crucial components in many pharmaceuticals and fine chemicals. nih.gov The hydroxyl and amide functionalities can be selectively manipulated or transformed to introduce the desired amino group with retention of the original stereochemistry.

One common strategy involves the reduction of the amide group to an amine. This transformation can be achieved using various reducing agents, directly yielding a chiral 1,2-amino alcohol. Alternatively, the hydroxyl group can be converted into a leaving group, followed by nucleophilic substitution with an amine source. This two-step process allows for the introduction of a variety of substituents on the nitrogen atom.

Furthermore, enzymatic and chemo-enzymatic methods have been developed for the synthesis of chiral amino alcohols from related precursors. nih.gov For instance, engineered amine dehydrogenases have demonstrated the ability to catalyze the asymmetric reductive amination of α-hydroxy ketones, providing a biocatalytic route to these valuable synthons. nih.gov While not directly starting from this compound, these methods highlight the importance of the underlying chiral hydroxy-amide scaffold in accessing enantiopure amino alcohols.

Table 1: Synthetic Transformations of this compound to Chiral Amines and Amino Alcohols

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | 1. Mesylation/Tosylation of OH group2. Azide (B81097) substitution (e.g., NaN3)3. Reduction of azide and amide | (R)-3-Amino-4-phenylbutan-1-ol | Chiral Amino Alcohol Synthon |

| This compound | Direct amide reduction (e.g., LiAlH4) | (R)-2-Amino-4-phenylbutan-1-ol | Chiral Amino Alcohol Synthon |

| (R)-2-Hydroxy-4-phenylbutyric acid | Esterification, then amidation | This compound | Precursor for further synthesis |

Incorporation into Complex Molecular Architectures and Heterocyclic Systems

The bifunctional nature of this compound provides a versatile platform for its incorporation into more complex molecular architectures and various heterocyclic systems. The hydroxyl and amide groups can participate in a range of cyclization reactions, leading to the formation of stereochemically defined rings.

For example, the hydroxyl group can act as a nucleophile in intramolecular reactions, such as etherifications or lactonizations, to form cyclic ethers or lactones. The amide nitrogen, after appropriate functionalization, can also participate in cyclization cascades to construct nitrogen-containing heterocycles. These heterocyclic motifs are prevalent in a vast number of biologically active natural products and pharmaceutical agents.

The synthesis of various heterocyclic compounds, such as oxazines and other nitrogen- and oxygen-containing rings, often relies on building blocks with pre-installed stereocenters and functional groups amenable to cyclization. nih.govnih.gov While specific examples detailing the direct use of this compound in complex heterocyclic synthesis are not extensively documented, its structural motifs are analogous to intermediates used in the construction of such systems. The principles of using chiral hydroxy amides as precursors for cyclization are well-established in organic synthesis.

Utilization in the Construction of Bioisosteres and Peptide Mimetics

In medicinal chemistry, the concepts of bioisosterism and peptide mimetics are crucial for the design of new drugs with improved properties. drugdesign.org Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Peptide mimetics are compounds that mimic the structure and function of peptides but have improved stability and oral bioavailability.

This compound can serve as a valuable scaffold for the construction of bioisosteres and peptide mimetics. The amide bond can be a starting point for creating non-hydrolyzable peptide bond isosteres. The side chain, containing the phenyl group, can mimic the side chains of aromatic amino acids like phenylalanine. Furthermore, the hydroxyl group offers a handle for further functionalization to introduce other desired pharmacophoric features.

The design of peptide mimetics often involves replacing the peptide backbone with more stable linkages while retaining the spatial orientation of the side chains that are critical for biological activity. nih.gov The chiral backbone of this compound can be utilized to present the phenylethyl side chain in a specific orientation, mimicking the conformation of a peptide and enabling interaction with biological targets.

Application in the Total Synthesis of Natural Products and Their Analogs

The total synthesis of complex natural products often relies on a strategy of assembling smaller, chiral building blocks into the final target molecule. This compound, with its defined stereochemistry and versatile functional groups, represents a potential starting material or key intermediate in the synthesis of certain natural products or their analogs.

While direct applications of this compound in the total synthesis of specific natural products are not prominently reported in the literature, the structural subunit it represents is found in various natural compounds. For instance, many natural products contain a β-hydroxy-γ-amino acid or a related structural motif. The synthesis of such targets could potentially involve intermediates derived from this compound.